molecular formula C13H14F3N3 B11738825 [(3,5-difluorophenyl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine

[(3,5-difluorophenyl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11738825
M. Wt: 269.27 g/mol
InChI Key: ODCFCTDJJMHLQP-UHFFFAOYSA-N
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Description

(3,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound characterized by the presence of fluorine atoms on both the phenyl and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. The process begins with the preparation of the 3,5-difluorophenylmethyl precursor, followed by the introduction of the 1-(2-fluoroethyl)-1H-pyrazol-5-yl group. Common reagents used in these reactions include fluorinating agents, such as diethylaminosulfur trifluoride (DAST), and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

(3,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (3,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Properties

Molecular Formula

C13H14F3N3

Molecular Weight

269.27 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-1-[2-(2-fluoroethyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C13H14F3N3/c14-2-4-19-13(1-3-18-19)9-17-8-10-5-11(15)7-12(16)6-10/h1,3,5-7,17H,2,4,8-9H2

InChI Key

ODCFCTDJJMHLQP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)CCF)CNCC2=CC(=CC(=C2)F)F

Origin of Product

United States

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